

Physical and chemical properties of 3,4-Dimethoxybenzimidamide hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethoxybenzimidamide
hydrochloride

Cat. No.: B1606889

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An In-Depth Technical Guide to **3,4-Dimethoxybenzimidamide Hydrochloride**:
Physicochemical Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of **3,4-Dimethoxybenzimidamide hydrochloride** (CAS No: 51488-33-6), a valuable chemical intermediate for researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, offers a detailed, field-proven protocol for its synthesis via the Pinner reaction, and explores its chemical reactivity. Furthermore, it contextualizes the molecule within the broader class of benzamidine derivatives, which are recognized as privileged scaffolds in the development of therapeutic agents, particularly as enzyme inhibitors. This guide is intended to serve as a foundational resource for scientists leveraging this compound in synthetic chemistry and early-stage drug discovery programs.

Chemical Identity and Structure

Nomenclature and Identifiers

- Systematic Name (IUPAC): 3,4-dimethoxybenzenecarboximidamide;hydrochloride[1][2]
- Common Synonyms: 3,4-Dimethoxybenzamidinium hydrochloride, 3,4-dimethoxybenzene-1-carboximidamide hydrochloride[3]

- CAS Number: 51488-33-6[1][2][3][4][5][6]

Molecular Structure and Formula

The molecular structure consists of a benzene ring substituted with an imidamide (amidine) group and two methoxy groups at the C3 and C4 positions. The hydrochloride salt form results from the protonation of the basic amidine group.

- Molecular Formula: $C_9H_{13}ClN_2O_2$ [1][2][3][6]
- Molecular Weight: 216.66 g/mol [3][6]

Context within Amidine Chemistry

3,4-Dimethoxybenzimidamide hydrochloride belongs to the benzamidine class of compounds, which are aryl derivatives of amidines. Amidines are characterized by the functional group $RC(=NR')NR''R'''$. They are notably strong organic bases, a property that stems from the effective delocalization of the positive charge across both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium cation.[1] The hydrochloride salt form not only neutralizes this basicity but also significantly enhances the compound's stability and solubility in aqueous and protic solvents, making it more amenable for laboratory use and in biological assays.[1]

Physicochemical Properties

The physical and chemical characteristics of **3,4-Dimethoxybenzimidamide hydrochloride** are crucial for its handling, storage, and application in synthesis.

Summary of Physical Properties

Property	Value	Source(s)
CAS Number	51488-33-6	[1][3][4]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O ₂	[1][2][3][6]
Molecular Weight	216.66 g/mol	[3][6]
IUPAC Name	3,4-dimethoxybenzenecarboximide;hydrochloride	[1][2]
Purity	Typically ≥95%	[2][5]
Appearance	Off-white to light yellow solid	(General observation for similar compounds)
Solubility	Soluble in water and polar protic solvents	[1]

Stability and Storage

Causality Behind Storage Recommendations: The amidine functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions over extended periods. The hydrochloride salt form provides greater stability compared to the free base.[1] However, to prevent degradation and ensure reproducibility in experiments, stringent storage conditions are necessary.

Recommended Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of room temperature.[3] This minimizes exposure to atmospheric moisture and prevents potential hydrolysis or deliquescence. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable.

Synthesis and Purification

Synthetic Rationale: The Pinner Reaction

The most direct and widely adopted method for synthesizing benzamidines is the Pinner reaction.[7] This reaction is expertly suited for this purpose because it provides a high-yielding pathway from readily available benzonitriles. The reaction proceeds in two main stages: first,

the acid-catalyzed reaction of a nitrile with an alcohol forms a stable imino ester hydrochloride, known as a Pinner salt.[8][9] Second, this intermediate is treated with ammonia to yield the final amidine hydrochloride.[9] The use of anhydrous conditions is critical in the first step to prevent the Pinner salt from hydrolyzing to an ester.[10][11]

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of **3,4-Dimethoxybenzimidamide hydrochloride** from 3,4-dimethoxybenzonitrile.

Step 1: Formation of the Pinner Salt (Ethyl 3,4-dimethoxybenzimidate hydrochloride)

- Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).
- To the flask, add 3,4-dimethoxybenzonitrile (1 equivalent) and anhydrous ethanol (3-4 equivalents).
- Cool the mixture to 0°C in an ice bath.
- Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5°C.
- Continue bubbling HCl gas until the solution is saturated and a precipitate (the Pinner salt) begins to form.
- Seal the flask and allow it to stand at 0-4°C for 24-48 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting nitrile).
- The resulting crystalline precipitate is the Pinner salt. It can be isolated by filtration under anhydrous conditions or used directly in the next step.

Step 2: Ammonolysis to form **3,4-Dimethoxybenzimidamide hydrochloride**

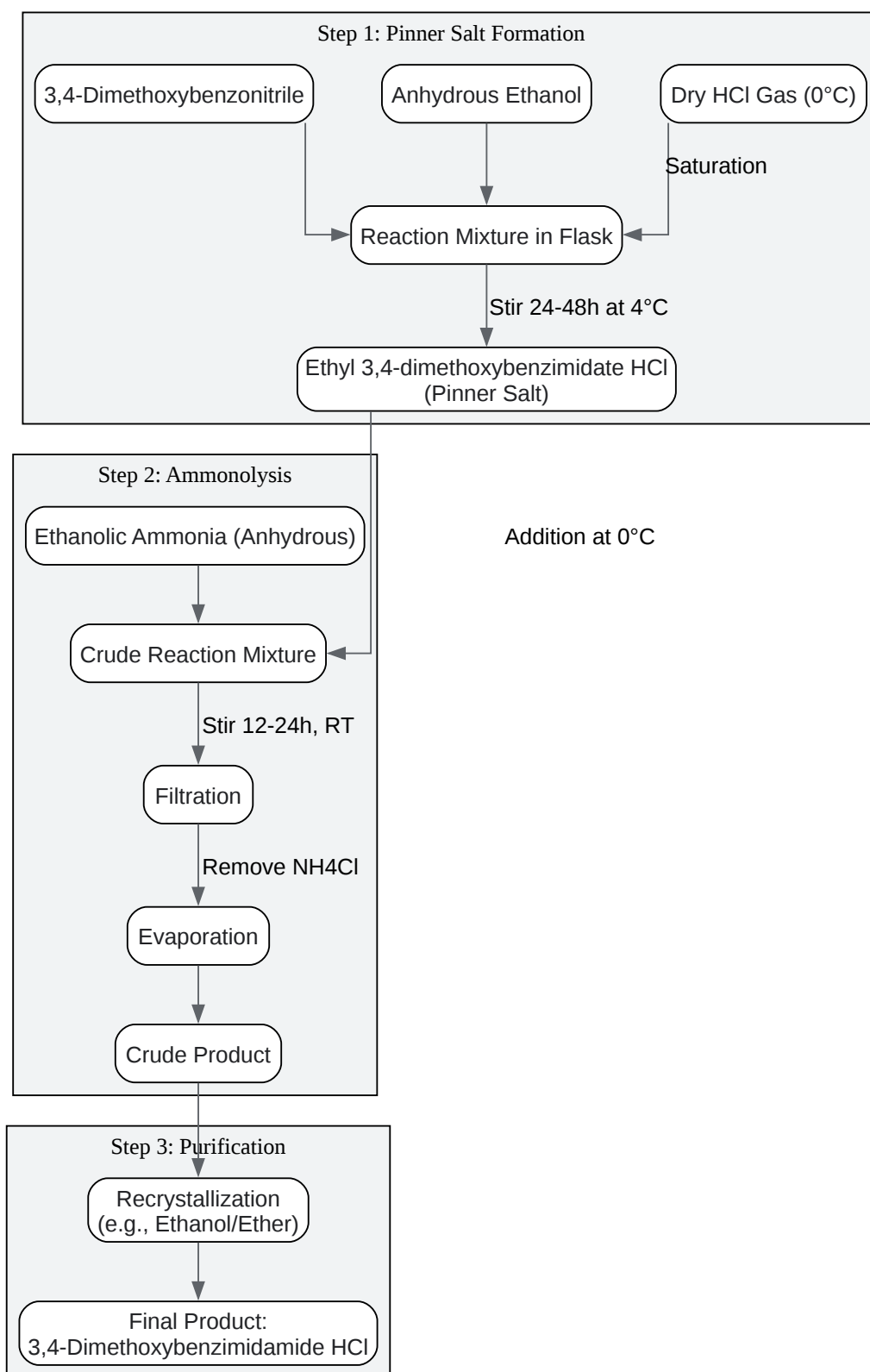
- Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.

- Slowly add the Pinner salt (or the entire reaction mixture from Step 1) to the ethanolic ammonia solution at 0°C with vigorous stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
- A precipitate of ammonium chloride (NH₄Cl) will form alongside the product.
- Filter the mixture to remove the NH₄Cl precipitate.
- Evaporate the filtrate under reduced pressure to obtain the crude **3,4-Dimethoxybenzimidamide hydrochloride**.

Step 3: Purification

- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.
- Wash the purified crystals with cold diethyl ether and dry under vacuum to yield the final product.
- Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Synthetic Workflow Diagram



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Caption: Overall workflow for the synthesis of 3,4-Dimethoxybenzimidamide HCl.

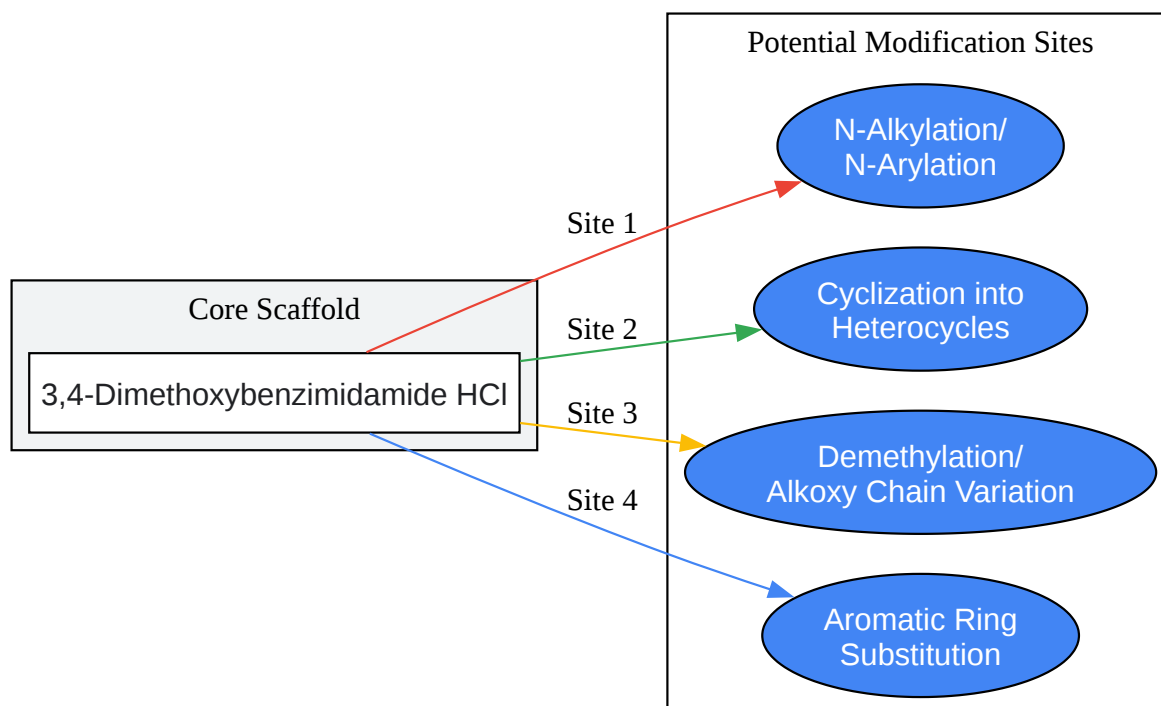
Chemical Reactivity and Derivatization

Reactivity of the Amidine Functional Group

The primary site of reactivity in **3,4-Dimethoxybenzimidamide hydrochloride** is the amidine group. This functional group is a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1] The two nitrogen atoms provide multiple nucleophilic sites, and the carbon atom is electrophilic, allowing for reactions with a variety of bifunctional reagents to form five- or six-membered rings.

Potential Derivatization Pathways for SAR Studies

Given the known biological activities of benzamidine derivatives, **3,4-Dimethoxybenzimidamide hydrochloride** is an excellent starting point for structure-activity relationship (SAR) studies. The core structure can be modified at several positions to explore its interaction with biological targets.



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Caption: Potential sites for derivatization on the core scaffold.

Potential Applications in Research and Drug Discovery

While specific biological data for **3,4-Dimethoxybenzimidamide hydrochloride** is not extensively published, its chemical class is of significant interest in pharmacology.

Benzamidines as a Privileged Scaffold

Benzamidine-containing molecules are well-established as "privileged scaffolds" in drug discovery. They are particularly known as potent inhibitors of serine proteases, such as thrombin and trypsin, due to the ability of the basic amidine group to interact with the aspartic acid residue in the enzyme's active site.^[7]^[12] This inhibitory activity has led to the development of anticoagulants and other therapeutic agents.

Broader Biological Activities of Related Structures

Derivatives of benzamidine and the structurally related benzimidazoles exhibit a vast range of pharmacological activities.^[12]^[13] These include:

- **Antimicrobial and Antifungal Activity:** Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.^[14]^[15]
- **Anticancer Activity:** Certain benzimidazole derivatives have been investigated as cytotoxic agents.^[13]
- **Anti-inflammatory and Antiviral Effects:** The ability to inhibit key enzymes makes these scaffolds relevant for a variety of disease targets.^[7]^[13]

Therefore, **3,4-Dimethoxybenzimidamide hydrochloride** serves as a valuable starting material for synthesizing libraries of novel compounds to be screened for these and other biological activities. The 3,4-dimethoxy substitution pattern offers a specific electronic and steric profile that can be explored for selective targeting of enzymes or receptors.

Safety and Handling

As with all chemical reagents, **3,4-Dimethoxybenzimidamide hydrochloride** should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed toxicological information and emergency procedures.

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- To cite this document: BenchChem. [Physical and chemical properties of 3,4-Dimethoxybenzimidamide hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606889#physical-and-chemical-properties-of-3-4-dimethoxybenzimidamide-hydrochloride>]

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